molecular formula C14H10N2OS B15095184 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole

Cat. No.: B15095184
M. Wt: 254.31 g/mol
InChI Key: LQBRVNWYMHKFCU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole typically involves the condensation of 4-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The pyridyl group can be reduced to form a piperidine derivative.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways. The hydroxyphenyl and pyridyl groups can interact with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-4-(4-pyridyl)oxazole
  • 2-(4-Hydroxyphenyl)-4-(4-pyridyl)imidazole
  • 2-(4-Hydroxyphenyl)-4-(4-pyridyl)pyrazole

Uniqueness

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, and pyrazole analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

4-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C14H10N2OS/c17-12-3-1-11(2-4-12)14-16-13(9-18-14)10-5-7-15-8-6-10/h1-9,17H

InChI Key

LQBRVNWYMHKFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)O

Origin of Product

United States

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